N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide is a complex organic compound characterized by its unique structure, which includes benzoyl, methylphenyl, and dipropylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:
Formation of Benzoyl Intermediate: This involves the reaction of benzoyl chloride with a suitable amine to form the benzoyl intermediate.
Introduction of Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of Dipropylsulfamoyl Intermediate: This step involves the reaction of a suitable sulfonamide with propyl groups.
Final Coupling Reaction: The final product is obtained by coupling the benzoyl intermediate with the dipropylsulfamoyl intermediate under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoic acid
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h6-20,23H,4-5,21-22H2,1-3H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHBZIFDHPTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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